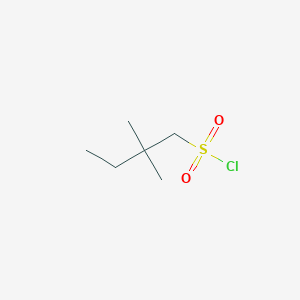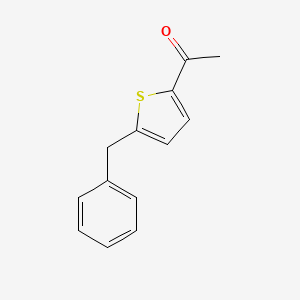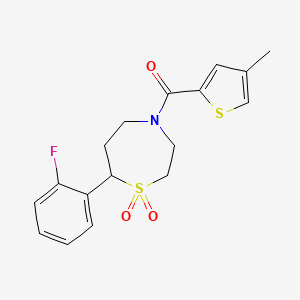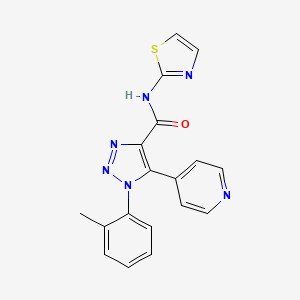![molecular formula C18H25NO7 B2538535 Dimethyl (2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanedioate CAS No. 2092914-76-4](/img/structure/B2538535.png)
Dimethyl (2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanedioate is a useful research compound. Its molecular formula is C18H25NO7 and its molecular weight is 367.398. The purity is usually 95%.
BenchChem offers high-quality Dimethyl (2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl (2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanedioate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Methoxycarbonylation
Research has demonstrated the use of palladium complexes for the methoxycarbonylation of alkynes, yielding unsaturated esters and diesters. This process includes the formation of products like dimethyl adipate through a cascade reaction sequence, offering a pathway for the production of various esters from simple alkynes under controlled conditions (Magro et al., 2010).
Polymer Precursors from Natural Oils
Another study explored the production of polymer precursors, such as dimethyl 1,19-nonadecanedioate, from natural oils like olive, rapeseed, or sunflower oils. This approach utilizes methoxycarbonylation in the presence of a palladium-based catalyst, leading to sustainable routes for synthesizing polymer materials from renewable resources (Furst et al., 2012).
Diversity-Oriented Synthesis
The diversity-oriented synthesis of pyrimidine derivatives through the Michael addition of 3,3-dimethoxypropionate to α, β-unsaturated esters has been reported. These pyrimidine derivatives, obtained from dimethyl 2-(methoxymethylene) pentanedioates, possess potential biological activities, highlighting a strategic approach to accessing a variety of biologically relevant compounds (Berzosa et al., 2011).
Hemoglobin Oxygen Affinity Modifiers
The synthesis and testing of compounds designed to decrease the oxygen affinity of human hemoglobin A have been explored. This research contributes to the understanding of hemoglobin's allosteric regulation and the potential development of therapeutic agents for conditions related to oxygen transport and delivery (Randad et al., 1991).
Coordination Polymers and Catalysis
The synthesis of a sulfonated Schiff base dimethyltin(IV) coordination polymer and its application as a catalyst for the Baeyer–Villiger oxidation of ketones under solvent-free conditions have been investigated. This work demonstrates the utility of metal-organic frameworks in facilitating environmentally friendly catalytic processes (Martins et al., 2016).
Propriétés
IUPAC Name |
dimethyl (2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO7/c1-18(2,3)26-17(22)19-13(15(20)23-4)14(16(21)24-5)25-11-12-9-7-6-8-10-12/h6-10,13-14H,11H2,1-5H3,(H,19,22)/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBQYKCHZSUAPS-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C(=O)OC)OCC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]([C@@H](C(=O)OC)OCC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (2s,3s)-2-benzyloxy-3-(t-butoxycarbonylamino)succinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

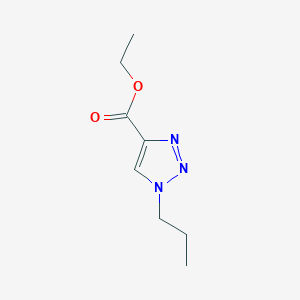
![4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2538456.png)
![3-[(2-Methylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2538457.png)


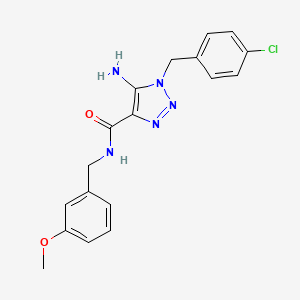
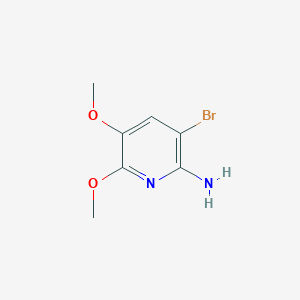
![5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2538464.png)
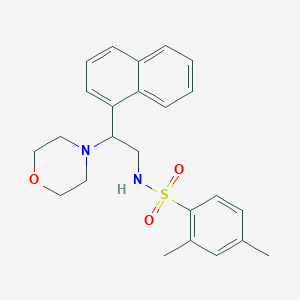
![N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide](/img/structure/B2538468.png)
